molecular formula C8H5Br2FO2 B13719592 4'-Bromo-5'-fluoro-2'-hydroxyphenacyl bromide

4'-Bromo-5'-fluoro-2'-hydroxyphenacyl bromide

Cat. No.: B13719592
M. Wt: 311.93 g/mol
InChI Key: IIORDYGNPIBMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide typically involves the bromination of 5-fluoro-2-hydroxyacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds as follows:

[ \text{C}_8\text{H}_6\text{FO}_2 + \text{Br}_2 \rightarrow \text{C}_8\text{H}_6\text{BrFO}_2 + \text{HBr} ]

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSH) in polar solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Scientific Research Applications

4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The hydroxyl group also plays a role in hydrogen bonding and molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-5’-fluoro-2’-hydroxyphenacyl bromide is unique due to the combination of bromine, fluorine, and hydroxyl groups on the phenyl ring. This combination enhances its reactivity and specificity, making it a valuable compound for various chemical and biological applications .

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

2-bromo-1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-8(13)4-1-6(11)5(10)2-7(4)12/h1-2,12H,3H2

InChI Key

IIORDYGNPIBMGL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)O)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.